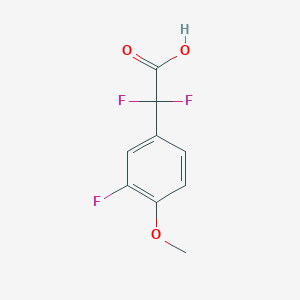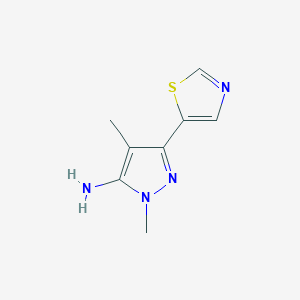
2,2-Difluoro-2-(3-fluoro-4-methoxyphenyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Difluoro-2-(3-fluoro-4-methoxyphenyl)acetic acid is an organic compound with the molecular formula C9H7F3O3 This compound is characterized by the presence of multiple fluorine atoms and a methoxy group attached to a phenyl ring, making it a fluorinated aromatic carboxylic acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(3-fluoro-4-methoxyphenyl)acetic acid typically involves the introduction of fluorine atoms into the aromatic ring and the acetic acid moiety. One common method involves the use of fluorinated reagents and catalysts to achieve selective fluorination. For example, the compound can be synthesized through a multi-step process starting from 3-fluoro-4-methoxybenzaldehyde, which undergoes a series of reactions including fluorination, oxidation, and carboxylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
2,2-Difluoro-2-(3-fluoro-4-methoxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atoms and methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield fluorinated ketones, while reduction can produce fluorinated alcohols.
科学研究应用
2,2-Difluoro-2-(3-fluoro-4-methoxyphenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique fluorinated structure.
作用机制
The mechanism of action of 2,2-Difluoro-2-(3-fluoro-4-methoxyphenyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.
相似化合物的比较
Similar Compounds
2,3-Difluoro-4-methoxyphenylboronic acid: Similar in structure but contains a boronic acid group instead of a carboxylic acid group.
2,2-Difluoro-2-(fluorosulfonyl)acetic acid: Contains a fluorosulfonyl group instead of a methoxyphenyl group.
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: A methyl ester derivative with similar fluorinated acetic acid structure.
Uniqueness
2,2-Difluoro-2-(3-fluoro-4-methoxyphenyl)acetic acid is unique due to the combination of multiple fluorine atoms and a methoxy group on the phenyl ring, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specific interactions with biological targets.
属性
分子式 |
C9H7F3O3 |
|---|---|
分子量 |
220.14 g/mol |
IUPAC 名称 |
2,2-difluoro-2-(3-fluoro-4-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C9H7F3O3/c1-15-7-3-2-5(4-6(7)10)9(11,12)8(13)14/h2-4H,1H3,(H,13,14) |
InChI 键 |
JIQAVAXAYWMZOL-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C(C(=O)O)(F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Chloro-6-[(prop-2-YN-1-YL)amino]pyridine-4-carboxylic acid](/img/structure/B13072287.png)
![6-chloro-2,2-difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole](/img/structure/B13072289.png)
![(2S)-2-{[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl}-5-nitro-2-phenylpiperidine](/img/structure/B13072291.png)
![2-[3-(4-Fluorophenyl)oxetan-3-yl]acetic acid](/img/structure/B13072295.png)

![N-[(13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene-16-carbothioyl]benzamide](/img/structure/B13072324.png)
![4-Methyl-2-[(prop-2-yn-1-yloxy)amino]pyrimidine-5-carboxylic acid](/img/structure/B13072329.png)

![5-[(3-Hydroxyazetidin-1-yl)methyl]-1,3-oxazolidin-2-one](/img/structure/B13072337.png)
![N-methyl-6-nitrothieno[3,2-b]pyridin-7-amine](/img/structure/B13072339.png)
![2-methyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B13072344.png)
![5-[3-(Propan-2-YL)-1H-pyrazol-1-YL]thiophene-2-carbaldehyde](/img/structure/B13072352.png)

